2-Chloro-6-nitrobenzoyl chloride
Description
2-Chloro-6-nitrobenzoyl chloride (CAS: 50425-14-4) is a halogenated aromatic compound with the molecular formula C₇H₃Cl₂NO₃ and a molecular weight of 220.00 g/mol. It features a benzoyl chloride backbone substituted with a chlorine atom at the 2-position and a nitro group (-NO₂) at the 6-position of the benzene ring. This compound is highly reactive due to the electron-withdrawing effects of the nitro and chlorine groups, which activate the acyl chloride (-COCl) group for nucleophilic substitution reactions. It is typically stored under an inert atmosphere at 2–8°C to prevent hydrolysis or decomposition .
As a key intermediate in organic synthesis, it is used for introducing the 2-chloro-6-nitrobenzoyl moiety into target molecules, particularly in pharmaceutical and agrochemical research. Its hazardous nature (UN 3265, Class 8 corrosive) necessitates strict handling protocols .
Properties
IUPAC Name |
2-chloro-6-nitrobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-4-2-1-3-5(10(12)13)6(4)7(9)11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBOKYCVNZRDIAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-nitrobenzoyl chloride can be synthesized through the nitration of 2-chlorobenzoyl chloride. The nitration process typically involves the reaction of 2-chlorobenzoyl chloride with a mixture of concentrated nitric acid and sulfuric acid. The reaction is exothermic and must be carefully controlled to avoid decomposition of the product.
Industrial Production Methods: On an industrial scale, the production of this compound involves the same nitration process but is carried out in large reactors with precise temperature and pressure controls. The product is then purified through crystallization or distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-nitrobenzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by various nucleophiles such as amines, alcohols, and thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid or catalytic hydrogenation.
Hydrolysis: The compound can hydrolyze in the presence of water to form 2-chloro-6-nitrobenzoic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, sodium hydroxide, and primary amines are commonly used.
Reduction: Iron powder and hydrochloric acid or hydrogen gas with a palladium catalyst are typical reducing agents.
Hydrolysis: Water or aqueous sodium hydroxide can be used under mild conditions.
Major Products Formed:
Nucleophilic Substitution: Products like 2-chloro-6-nitroaniline, 2-chloro-6-nitrophenol, and 2-chloro-6-nitrothiophenol.
Reduction: 2-Chloro-6-aminobenzoyl chloride.
Hydrolysis: 2-Chloro-6-nitrobenzoic acid.
Scientific Research Applications
2-Chloro-6-nitrobenzoyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the preparation of biologically active compounds and as a reagent in biochemical assays.
Medicine: As a precursor in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-chloro-6-nitrobenzoyl chloride involves its reactivity towards nucleophiles due to the electron-withdrawing effects of the nitro and chloro substituents. This makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. The nitro group can also undergo reduction, leading to the formation of amino derivatives, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 2-chloro-6-nitrobenzoyl chloride with structurally related compounds, focusing on molecular properties, reactivity, and applications.
Table 1: Structural and Functional Comparison
Key Comparative Analysis
Reactivity and Functional Groups this compound: The acyl chloride group (-COCl) is highly electrophilic, making it reactive toward amines, alcohols, and other nucleophiles. The nitro and chloro groups enhance this reactivity by withdrawing electron density from the aromatic ring . 2-Chloro-N-methyl-6-nitrobenzylamine monohydrochloride: The benzylamine hydrochloride salt lacks the acyl chloride’s reactivity but is stabilized for storage. Its primary reactivity involves the amine group, which can participate in alkylation or condensation reactions . 2-Chloro-6-methylbenzenesulfonyl chloride: The sulfonyl chloride (-SO₂Cl) group reacts with amines to form sulfonamides, a critical step in drug development (e.g., sulfa drugs). The methyl group at the 6-position may sterically hinder certain reactions compared to nitro-substituted analogs . (2-Chloro-6-nitrobenzoyl)-malonic acid diethyl ester: The malonate ester introduces two ethoxy groups, reducing electrophilicity compared to acyl chlorides. This compound is more suited for Claisen or Michael addition reactions .
Physical and Safety Properties
- Storage Conditions : this compound requires inert storage (2–8°C) to prevent hydrolysis, whereas the benzylamine hydrochloride salt and sulfonyl chloride derivatives are more stable under standard conditions .
- Hazard Profile : The acyl chloride and sulfonyl chloride are both corrosive (Class 8), while the ester and benzylamine hydrochloride pose lower immediate reactivity risks .
Research and Industrial Applications
- Pharmaceutical Synthesis : this compound is used to acylate amines in drug intermediates. In contrast, the sulfonyl chloride is employed in sulfonamide antibiotics .
- Agrochemicals : The malonic acid ester derivative serves as a precursor for herbicides or fungicides due to its lipophilicity and stability .
- Material Science : The benzylamine hydrochloride may act as a ligand or catalyst in coordination chemistry .
Research Findings and Trends
Recent studies highlight the following:
- This compound has been utilized in synthesizing novel kinase inhibitors, leveraging its ability to introduce aromatic acyl groups efficiently .
- Sulfonyl chloride analogs (e.g., 2-chloro-6-methylbenzenesulfonyl chloride) are gaining traction in covalent inhibitor design, where sulfonamide linkages enhance binding affinity .
- Malonate ester derivatives are being explored in polymer chemistry as crosslinking agents due to their dual ester functionality .
Biological Activity
2-Chloro-6-nitrobenzoyl chloride is a chlorinated aromatic compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
This compound is a derivative of benzoyl chloride, characterized by the presence of both chlorine and nitro substituents. Its structure can be represented as follows:
This compound is synthesized through chlorination processes involving nitroaromatic precursors, which can influence its reactivity and biological interactions .
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been observed to inhibit specific enzymes, potentially affecting metabolic pathways in microorganisms and higher organisms.
- Antimicrobial Properties : Studies have suggested that chlorinated nitroaromatic compounds exhibit antimicrobial activity against various bacterial strains, including those resistant to conventional antibiotics .
- Cytotoxic Effects : Research indicates that this compound may induce cytotoxicity in cancer cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Activity
A study explored the degradation of nitrophenolic compounds by specific bacterial strains. It was found that certain bacteria can utilize this compound as a carbon source, leading to its degradation and subsequent detoxification. The degradation rates were influenced by substrate concentration, with higher concentrations showing toxic effects on microbial growth .
| Bacterial Strain | Substrate Concentration (mM) | Degradation Rate (μM/h) | Observations |
|---|---|---|---|
| Strain CNP-8 | 0.4 | 21.2 ± 2.3 | Optimal growth observed |
| Strain CNP-8 | 0.7 | Negligible | Toxic inhibitory effects noted |
Cytotoxicity in Cancer Cells
In vitro studies demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis in these cells, potentially through the activation of caspase pathways.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspases |
| HeLa (Cervical Cancer) | 10 | Cell cycle arrest and apoptosis |
| A549 (Lung Cancer) | 12 | Mitochondrial dysfunction |
Q & A
Q. What are the common synthetic routes for 2-Chloro-6-nitrobenzoyl chloride in laboratory settings?
The compound is typically synthesized via chlorination of 2-chloro-6-nitrobenzoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reactions are conducted under anhydrous conditions with reflux, followed by distillation or recrystallization for purification. Monitoring via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) ensures reaction completion and purity .
Q. How is this compound characterized using spectroscopic methods?
- Infrared (IR) Spectroscopy : The carbonyl (C=O) stretch appears near 1770 cm⁻¹ , characteristic of acyl chlorides.
- NMR Spectroscopy : In NMR, the carbonyl carbon resonates at ~170 ppm . The chlorine and nitro substituents influence chemical shifts in NMR (e.g., aromatic protons near 7.5–8.5 ppm).
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 219–221 (accounting for chlorine isotopes) confirm the molecular weight .
Q. What safety precautions are essential when handling this compound?
- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and a lab coat.
- Ventilation : Work in a fume hood to avoid inhalation of vapors.
- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes; seek medical attention. Avoid water contact to prevent exothermic hydrolysis releasing HCl gas .
Q. What are typical applications of this compound in organic synthesis?
It serves as an acylating agent to introduce the 2-chloro-6-nitrobenzoyl group in pharmaceuticals (e.g., protease inhibitors) and agrochemicals. Its reactivity in nucleophilic acyl substitution makes it valuable for synthesizing amides, esters, and active intermediates in peptide coupling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields from different synthesis methods?
Contradictions may arise from variations in reagent purity, reaction time, or work-up protocols. To address this:
- Conduct controlled experiments isolating variables (e.g., temperature, stoichiometry).
- Use high-performance liquid chromatography (HPLC) or gas chromatography (GC) to quantify by-products.
- Compare spectroscopic data (e.g., NMR for fluorinated analogs) to identify degradation pathways .
Q. What strategies optimize the stability of this compound during storage?
Q. How does the nitro group influence reactivity in nucleophilic acyl substitution reactions?
The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using pseudo-first-order conditions can quantify rate constants, while Hammett plots correlate substituent effects with reactivity .
Q. How can side reactions during acylation be mitigated?
- Temperature Control : Perform reactions at 0–5°C to suppress hydrolysis.
- Catalysts : Add 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency.
- Work-Up Optimization : Quench excess reagent with aqueous NaHCO₃ and extract products promptly to minimize decomposition .
Q. What analytical methods are suitable for detecting trace impurities in this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
